![molecular formula C20H12BrClN2OS B4541803 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide
Description
"N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide" is a heterocyclic organic compound. It's part of a family of compounds that have been the focus of various scientific studies due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar benzothiazole compounds involves processes like benzoylation of 2-aminobenzothiazole using substituted benzoyl chloride. Such compounds are typically characterized using techniques like gas chromatographic mass spectrometry (GC-MS) (Prabukanthan et al., 2020).
Molecular Structure Analysis
X-ray diffraction studies reveal that compounds in this family can crystallize in systems like the triclinic system with specific space groups. For instance, a related compound exhibited a triclinic system with space group P-1 (Prabukanthan et al., 2020).
Chemical Reactions and Properties
Compounds of this nature often possess functional groups that participate in various chemical reactions. For example, the presence of a carbonyl group can be confirmed through FT-IR spectra. These compounds also show activity in antibacterial and antifungal tests, indicating their potential in biological applications (Prabukanthan et al., 2020).
Physical Properties Analysis
The physical properties of such compounds are typically assessed using techniques like thermal analysis (TGA & DTA) and optical band gap measurements. For example, a related compound was found to be thermally stable up to 160°C and had an optical band gap of 3.67 eV (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties can be explored through spectroscopic methods such as UV-NIR spectroscopy, which provides insights into the absorbance characteristics of these compounds. NMR spectral analysis can also be used to determine the placement of protons and carbons in the molecular structure (Prabukanthan et al., 2020).
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2OS/c21-15-6-2-1-5-13(15)19(25)23-12-9-10-14(16(22)11-12)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWKOQDBLCUNCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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